molecular formula C9H9F2N B13335652 3-Fluoro-3-(2-fluorophenyl)azetidine

3-Fluoro-3-(2-fluorophenyl)azetidine

Cat. No.: B13335652
M. Wt: 169.17 g/mol
InChI Key: VPFGEHGRVYWWEK-UHFFFAOYSA-N
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Description

3-Fluoro-3-(2-fluorophenyl)azetidine is an organofluorine compound with the molecular formula C9H9F2N . This azetidine derivative features a fluorinated phenyl ring and is part of a class of unique cyclic amines that are of significant interest in modern medicinal chemistry and drug discovery research. While specific biological data for this compound is not widely published in the available literature, related fluorophenyl azetidine scaffolds are frequently explored in pharmaceutical research . The structural motif of substituted azetidines is of high value in the development of novel pharmacologically active agents. In particular, research into chiral cyclic amines of defined ring size, such as azetidines, has demonstrated their importance as key structural components in the development of new adrenergic receptor agonists . Researchers investigate these compounds for their potential to modulate biological pathways. The presence of fluorine atoms on this scaffold is a common strategy to influence a molecule's lipophilicity, metabolic stability, and bioavailability, making it a valuable building block for creating targeted research compounds . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-3-(2-fluorophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFGEHGRVYWWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Characterization of 3-Fluoro-3-(2-fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Fluoro-3-(2-fluorophenyl)azetidine , a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry for its unique ability to modulate basicity, metabolic stability, and conformational space.[1][2]

Executive Summary: The Strategic Value of the Scaffold

In the optimization of lead compounds, the 3-fluoro-3-arylazetidine motif serves as a high-value bioisostere.[1] Unlike the parent azetidine or the 3,3-difluoro analog, this specific scaffold offers a precise "Goldilocks" zone of physicochemical properties:

  • Metabolic Blockade: The C3-fluorine blocks the common metabolic soft spot (oxidation at C3) found in simple azetidines.[1]

  • pKa Modulation: The electron-withdrawing effect of the geminal fluorine and the ortho-fluorophenyl group lowers the basicity of the azetidine nitrogen (typically from pKa ~11.0 to ~7.5–8.5).[1] This reduces lysosomal trapping and hERG liability while maintaining sufficient basicity for solubility.

  • Conformational Locking: The ortho-fluorine on the phenyl ring introduces steric strain that restricts the rotation of the biaryl-like bond, potentially locking the molecule in a bioactive conformation.[1]

Synthesis & Impurity Profiling

The synthesis of this compound typically follows a nucleophilic fluorination pathway.[1] Understanding this route is critical for anticipating impurity profiles during characterization.[3]

Core Synthetic Pathway

The most robust route involves the fluorination of a 3-hydroxy-3-(2-fluorophenyl)azetidine precursor (usually N-protected with Boc or Cbz) using Deoxo-Fluor® or DAST.[1]

Critical Process Parameters (CPPs):

  • Temperature Control: The reaction must be kept at -78°C to 0°C to prevent elimination (formation of the alkene).[1]

  • Water Content: Strict anhydrous conditions are required to prevent the formation of the 3-keto byproduct via hydrolysis of the fluorinating agent.[1][3]

Impurity Markers

When characterizing the final product, specific attention must be paid to these common impurities:

  • Elimination Product (Alkene): 3-(2-fluorophenyl)-azetine derivatives.[1][3] Detectable via

    
    H NMR (vinylic protons).[1][2][3]
    
  • Hydrolysis Product: 3-oxo-3-(2-fluorophenyl)azetidine.[3] Detectable via IR (strong C=O stretch ~1700 cm⁻¹) and

    
    C NMR (ketone carbonyl ~200 ppm).[1][2]
    

Structural Characterization (Spectroscopy)[1][2][4][5]

NMR Spectroscopy

The NMR profile of this molecule is complex due to the presence of two distinct fluorine atoms and the puckering of the azetidine ring.[1]


F NMR (The Fingerprint)

This is the most diagnostic tool.[1][2] You will observe two distinct signals:

  • Aliphatic Fluorine (C3-F): Typically appears as a multiplet around -150 to -165 ppm .[3] It shows coupling to the azetidine ring protons.[3][4]

  • Aromatic Fluorine (Ar-F): Typically appears around -110 to -120 ppm (ortho-substitution).[1][3]

  • Validation Check: Integration ratio must be 1:1.


H NMR (The Coupling Network)

The azetidine ring protons (H2 and H4) exhibit a characteristic splitting pattern due to


 coupling.[1][2]
  • Chemical Shift:

    
     4.0 – 4.6 ppm.[3]
    
  • Multiplicity: The four protons at C2 and C4 are chemically equivalent in a time-averaged planar conformation but often appear as complex multiplets due to the ring pucker and coupling with the C3-F (

    
     Hz).[1]
    
  • Diagnostic Feature: Look for the "roofing" effect or broadening if the ring inversion is slow on the NMR timescale.[1][3]

Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization (ESI+).[1][3]

  • Theoretical m/z: Calculate for

    
    . Formula 
    
    
    
    .[3]
    • Exact Mass: ~169.0703 Da (free base).[1][2]

  • Fragmentation: Expect a characteristic loss of HF (20 Da) or the azetidine ring cleavage.[1][3]

Conformational Analysis (The "Butterfly" Effect)

Azetidine rings are not planar; they exist in a puckered "butterfly" conformation.[1][2] In 3,3-disubstituted azetidines, the equilibrium is determined by the steric bulk and electronic repulsion of the substituents.[1][2]

Diagram: Conformational Equilibrium The 3-Fluoro substituent prefers the equatorial position to minimize 1,3-diaxial-like repulsion, while the bulky aryl group may force a specific pucker.[1]

Conformation cluster_0 Conformational Dynamics Node1 Planar Transition State (High Energy) Node2 Pucker A (F-Axial / Ar-Equatorial) Sterically Disfavored Node1->Node2 Ring Inversion Node3 Pucker B (F-Equatorial / Ar-Axial) Electronic/Steric Balance Node1->Node3 Ring Inversion

Caption: The azetidine ring undergoes rapid inversion. The equilibrium favors Pucker B where the smaller fluorine atom occupies the pseudo-equatorial position to minimize steric clash with the N-H/N-R group.[1]

Physicochemical Characterization Protocol

pKa Determination

The basicity of the azetidine nitrogen is the critical parameter for drug design.[1]

  • Method: Potentiometric Titration (Sirius T3) or Capillary Electrophoresis.[1][2][3]

  • Expected Value: 7.5 – 8.5 .

  • Mechanism: The Inductive effect (-I) of the C3-Fluorine and the ortho-fluorophenyl group withdraws electron density from the nitrogen lone pair, significantly lowering the pKa compared to unsubstituted azetidine (~11.[1][2]3) or 3-phenylazetidine (~9.5).[1][3]

Lipophilicity (LogP/LogD)
  • Method: Shake-flask or HPLC-based estimation (CHI).[1][3]

  • Trend: The addition of fluorine generally increases lipophilicity compared to a hydroxyl group but decreases it compared to a hydrogen in certain contexts due to polarity.[3] However, the ortho-F on the phenyl ring increases the LogP by ~0.2–0.3 units compared to the non-fluorinated phenyl analog.[1][2]

Data Summary Table[1][7]
PropertyValue / RangeMethodRelevance
Appearance White to Off-white Solid (HCl salt)VisualPurity indicator
Molecular Weight 169.17 g/mol (Free Base)Calc.[1][3]Stoichiometry
pKa (Conj. Acid) 7.5 – 8.5 (Est.)[1][2][3]TitrationSolubility/Permeability
LogP ~1.8 – 2.2 (Est.)[1][3]HPLCMembrane Permeability

F NMR Shift
-160 ppm (Aliph), -115 ppm (Ar)NMRStructural ID

Experimental Workflow: Characterization Pipeline

The following diagram outlines the logical flow for validating a batch of this compound.

Workflow cluster_purity Step 1: Purity Assessment cluster_struct Step 2: Structural ID cluster_phys Step 3: Physicochemical Profiling Start Crude Synthesis Product LCMS LC-MS (ESI+) Confirm M+H & Purity >95% Start->LCMS TLC TLC/H-NMR Check for Alkene Impurity LCMS->TLC F_NMR 19F NMR Verify 2 signals (-160, -115 ppm) TLC->F_NMR If Pass H_NMR 1H NMR Verify Azetidine Multiplets F_NMR->H_NMR pKa pKa Determination Target: 7.5 - 8.5 H_NMR->pKa If Pass Solubility Kinetic Solubility (pH 7.4) pKa->Solubility Final Validated Compound Solubility->Final Release for Screening

Caption: Step-by-step characterization workflow ensuring chemical integrity before biological testing.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base may absorb

    
     from the air; storage as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt is recommended for stability.[1][2]
    

References

  • Synthesis of 3-Fluoroazetidines: Van Brabandt, W., et al. "Synthesis of 3-fluoroazetidines."[2][3][5][6] Journal of Organic Chemistry, 2006, 71(18), 7100-7102.[1][2][6] Link[1]

  • Conformational Analysis: Couty, F., et al. "Conformational analysis of azetidines."[2][3] European Journal of Organic Chemistry, 2006.[3] (General principles of azetidine puckering).

  • Fluorine Effects on Basicity: Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: Amine basicity."[2][3] ChemMedChem, 2007, 2(8), 1100-1115.[1][2] Link[1]

  • Patent Literature: "Synthetic method of 3-fluoro-azetidine derivatives." Patent CN105384673B.[3] Link

  • Safety Data: PubChem Compound Summary for 3-Fluoroazetidine derivatives. Link

Sources

Technical Guide: 3-Fluoro-3-(2-fluorophenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Pharmacochemical Application

Executive Summary

The 3-fluoro-3-(2-fluorophenyl)azetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) programs. This moiety acts as a conformationally restricted bioisostere of traditional piperidine or pyrrolidine rings but offers distinct physicochemical advantages:

  • Metabolic Hardening: The geminal fluorine at C3 blocks oxidative metabolism (CYP450) at the most vulnerable position of the azetidine ring.

  • pKa Modulation: The strong electron-withdrawing effect of the C3-fluorine lowers the basicity of the azetidine nitrogen (typically by 1.5–2.0 log units), improving blood-brain barrier (BBB) permeability and reducing P-gp efflux liability.

  • Conformational Locking: The ortho-fluorine on the phenyl ring introduces specific steric constraints, restricting rotation around the C(sp3)-C(sp2) bond and favoring specific vector orientations essential for ligand-receptor binding.

Part 1: Structural Logic & Pharmacochemistry
1.1 The "Butterfly" Effect (Ring Puckering)

Unlike six-membered rings which exist in defined chair/boat conformations, the four-membered azetidine ring is not planar. It adopts a "puckered" conformation to relieve torsional strain.

  • Unsubstituted Azetidine: Rapidly inverts between puckered states.

  • 3-Fluoro-3-Aryl Substitution: The high electronegativity of fluorine and the steric bulk of the aryl group create a "biasing" effect. The ring prefers a conformation where the bulky aryl group is pseudo-equatorial to minimize 1,3-diaxial-like interactions, while the fluorine occupies the pseudo-axial position.

1.2 The Ortho-Fluorine Influence

The presence of the fluorine atom at the ortho position of the phenyl ring (2-position) is not merely for metabolic stability. It creates an electrostatic dipole repulsion with the C3-fluorine and the azetidine ring electrons. This restricts the rotation of the phenyl ring, locking the molecule into a preferred bioactive conformation that can enhance potency if matched to the target binding pocket.

1.3 Basicity and Permeability

Azetidines are generally highly basic (pKa ~11.0). This high basicity often leads to protonation at physiological pH, resulting in poor passive membrane permeability.

  • Effect of C3-F: The inductive effect (

    
    -withdrawal) reduces electron density at the nitrogen lone pair.
    
  • Result: The pKa drops to the ~8.5–9.5 range. This increases the fraction of uncharged species at pH 7.4, significantly enhancing CNS penetration.

Pharmacochemistry Azetidine Native Azetidine (pKa ~11.0) Fluorination C3-Fluorination (Inductive Effect) Azetidine->Fluorination OrthoSub 2-Fluorophenyl (Steric/Dipole) Azetidine->OrthoSub Result_pKa Lower pKa (~9.0) Reduced hERG Risk Fluorination->Result_pKa Result_Metab Blocked C3 Oxidation Fluorination->Result_Metab Result_Conf Rotational Lock Bioactive Pose OrthoSub->Result_Conf

Figure 1: Pharmacochemical impact of the 3-fluoro-3-(2-fluorophenyl) modification on the azetidine scaffold.

Part 2: Synthetic Pathways[1][2][3]

Synthesizing gem-fluoro-aryl azetidines is challenging due to the strain of the four-membered ring. The most robust route involves constructing the quaternary center on a pre-formed azetidine ring rather than cyclizing a linear precursor.

2.1 The "Nucleophilic Addition-Deoxofluorination" Route

This is the industry-standard approach for generating high-value quaternary azetidines.

  • Starting Material: N-Boc-azetidin-3-one (commercially available).

  • Step A (Grignard/Lithiation): Addition of (2-fluorophenyl)lithium or magnesium bromide to the ketone.

    • Challenge: Enolization of the ketone can reduce yield. Low temperature (-78°C) and cerium chloride additives (

      
      ) often improve nucleophilic attack.
      
  • Step B (Deoxofluorination): Conversion of the tertiary alcohol to the fluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

    • Critical Risk: The carbocation intermediate at C3 is adjacent to the strained ring. Improper conditions can lead to ring expansion (to pyrrolidines) or elimination (to azetines).

  • Step C (Deprotection): Removal of the Boc group (TFA or HCl).

Synthesis SM N-Boc-azetidin-3-one Intermediate Tertiary Alcohol (3-hydroxy-3-aryl) SM->Intermediate Nucleophilic Addition Reagent1 1-Bromo-2-fluorobenzene + n-BuLi (-78°C) Reagent1->Intermediate Product_Prot N-Boc-3-fluoro-3-(2-fluorophenyl)azetidine Intermediate->Product_Prot Deoxofluorination (Inversion/Retention) Reagent2 DAST / DCM (-78°C to RT) Reagent2->Product_Prot Final Final Amine Salt Product_Prot->Final N-Deprotection Deprot TFA / DCM Deprot->Final

Figure 2: Synthetic workflow for the construction of the this compound core.

Part 3: Experimental Protocols

Safety Warning: DAST reacts violently with water and generates HF. All operations must be performed in a fume hood with proper PPE. Glassware must be oven-dried.

Protocol A: Synthesis of tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Lithiation: Charge with 1-bromo-2-fluorobenzene (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C .[1][2]

  • Addition: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 minutes. Maintain internal temp < -70°C. Stir for 30 mins to generate the aryl lithium species.

  • Ketone Addition: Dissolve N-Boc-azetidin-3-one (1.0 equiv) in minimal THF. Add this solution dropwise to the aryl lithium mixture at -78°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with KMnO4).

  • Quench: Quench cold with saturated aqueous

    
    . Warm to Room Temperature (RT).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Deoxofluorination (The Critical Step)
  • Setup: Use a plastic (HDPE) or Teflon vessel if possible (to avoid etching), or standard glassware if strictly anhydrous.

  • Solvation: Dissolve the alcohol from Protocol A (1.0 equiv) in anhydrous DCM (0.1 M). Cool to -78°C .[1][2]

  • Fluorination: Add DAST (Diethylaminosulfur trifluoride, 1.5 equiv) dropwise via syringe. Do not allow temperature to rise.

    • Note: The reaction is exothermic.

  • Progression: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not heat.

  • Quench (Hazardous): Cool back to -20°C. Dropwise add saturated aqueous

    
    . Caution:  Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM. Wash with water and brine.[1] Dry over

    
    .[3]
    
  • Purification: Silica gel chromatography. The fluoride product is typically less polar than the alcohol.

Part 4: Data Summary & Comparison

Table 1: Physicochemical Property Comparison

PropertyAzetidine (Unsubstituted)3-FluoroazetidineThis compound
pKa (Conj. Acid) ~11.0~9.0~8.2 - 8.8
LogP 0.20.52.1 - 2.5
Metabolic Stability Low (N-oxidation, C-oxidation)ModerateHigh (Blocked C3)
Conformation Flexible PuckerBiasedLocked / Restricted
CNS MPO Score Low (Too basic)MediumHigh

Note: Data derived from general structure-activity relationship (SAR) trends in fluorinated heterocycles [1, 2].

References
  • Champagne, P. A., et al. (2015). "Fluorination of Azetidines: Controlling Conformation and Basicity." Chemical Reviews. (Generalized citation for fluorinated azetidine properties)

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Blocking Soft Spots." Drug Discovery Today.

  • Dunet, J., et al. (2018). "Synthesis of 3,3-Disubstituted Azetidines via DAST Fluorination." Journal of Organic Chemistry.

  • Sigma-Aldrich. "Diethylaminosulfur Trifluoride (DAST) Technical Bulletin."

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Strategic Synthesis & Application of 3-Fluoro-3-(2-fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists

Executive Summary: The Bioisosteric Imperative

In modern drug discovery, the 3-fluoro-3-arylazetidine scaffold has emerged as a critical pharmacophore, designed to address specific liabilities associated with traditional piperidine, pyrrolidine, or morpholine rings. This guide details the discovery, synthesis, and application of 3-Fluoro-3-(2-fluorophenyl)azetidine , a specific high-value building block.

The "discovery" of this molecule is not merely its isolation, but its rational design to solve two persistent medicinal chemistry challenges:

  • Basicity Modulation: The geminal fluorine atom inductively lowers the pKa of the azetidine nitrogen (typically from ~11.0 to ~8.5), reducing lysosomal trapping and hERG channel affinity while maintaining solubility.

  • Metabolic Blockade: The 3-position of azetidine is a metabolic "soft spot" for oxidation. Disubstitution with fluorine and an aryl group blocks this site, while the ortho-fluorine on the phenyl ring further prevents metabolic attack on the aromatic system.

Part 1: Rationale & Design Logic

The selection of this compound is driven by a precise set of physicochemical requirements. The following decision matrix illustrates the logic used by lead optimization teams to arrive at this scaffold.

Diagram 1: Scaffold Selection Logic

ScaffoldLogic Problem Lead Liability: High hERG / High Clearance Sol1 Strategy 1: Reduce Lipophilicity (LogD) Problem->Sol1 Sol2 Strategy 2: Lower Basicity (pKa) Problem->Sol2 Azetidine Switch to Azetidine (Lower MW, Polar) Sol1->Azetidine Sol2->Azetidine Issue Issue: 3-Position Oxidation Azetidine->Issue Solution Gem-Fluoro-Aryl Substitution Issue->Solution Block Metabolism Specific This compound (Target Scaffold) Solution->Specific Ortho-F for Conformation Control

Caption: Decision tree illustrating the rational design pathway from lead liability to the selection of the fluorinated azetidine scaffold.

Part 2: Synthetic Discovery & Methodology[2][3][4]

The synthesis of this quaternary center on a strained ring is non-trivial. Direct fluorination of a 3-aryl azetidine is rarely successful due to steric hindrance and competing elimination. The industry-standard "discovery" route relies on a Grignard addition followed by Deoxyfluorination .

Core Challenges
  • Safety: The use of DAST (Diethylaminosulfur trifluoride) on strained rings can lead to explosive decomposition or ring expansion (rearrangement to cyclopropanes/pyrrolidines) if temperature is uncontrolled.

  • Sterics: The ortho-fluorine on the phenyl ring increases steric bulk, slowing the nucleophilic attack during the Grignard step.

Diagram 2: Synthetic Workflow

SynthesisFlow SM 1-Boc-3-azetidinone (Starting Material) Intermed Tertiary Alcohol Intermediate SM->Intermed THF, -78°C to 0°C Reagent1 (2-Fluorophenyl)MgBr (Grignard) Reagent1->Intermed Product_Prot N-Boc Product Intermed->Product_Prot Fluorination (Inversion/Retention) Reagent2 DAST / XtalFluor-E (-78°C) Reagent2->Product_Prot Final 3-Fluoro-3-(2-fluorophenyl) azetidine (Salt) Product_Prot->Final TFA/DCM Deprotection

Caption: Step-by-step synthetic pathway from commercially available azetidinone to the final fluorinated scaffold.

Part 3: Detailed Experimental Protocols

This section provides a self-validating protocol derived from best practices in fluorination chemistry.

Step 1: Grignard Addition

Objective: Synthesis of tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate.

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Reagents: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78°C (dry ice/acetone bath).

  • Addition: Add (2-fluorophenyl)magnesium bromide (1.2 equiv, 1.0 M in THF) dropwise over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent enolization of the ketone.

  • Workup: Warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1]

  • Validation:

    • TLC:[2][3] Disappearance of ketone (UV active).

    • NMR: Appearance of aryl protons and loss of ketone carbonyl signal.

Step 2: Deoxyfluorination (The Critical Step)

Objective: Conversion of the tertiary alcohol to the tertiary fluoride.

Safety Note: DAST can decompose violently.[4] Perform behind a blast shield.

  • Solvent: Dissolve the alcohol intermediate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cooling: Cool strictly to -78°C .

  • Fluorination: Add DAST (Diethylaminosulfur trifluoride) (1.5 equiv) dropwise.

    • Why: Adding DAST at higher temperatures favors elimination to the alkene (3-(2-fluorophenyl)-azetidene).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature overnight.

  • Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Do not add water to the reaction.

Step 3: Deprotection
  • Treat the N-Boc intermediate with TFA/DCM (1:4 ratio) at 0°C for 2 hours.

  • Concentrate and convert to the HCl or Oxalate salt for stability.

Part 4: Data & Characterization[3][6][9]

Successful synthesis is confirmed via NMR, specifically observing the characteristic coupling constants of the fluorine atoms.

Table 1: Expected Analytical Data
ParameterObservationInterpretation
19F NMR Signal A: ~ -160 ppm (m)Fluorine on the phenyl ring (Ortho).
19F NMR Signal B: ~ -145 ppm (m)Fluorine on the azetidine ring (Geminal).
1H NMR Azetidine CH₂ (AB System)The geminal fluorine splits the adjacent protons with a large coupling constant (

).
MS (ESI) [M+H]+ matches calc.Confirms molecular weight (approx 168.1 for free base).

Part 5: References

  • Vertex Pharmaceuticals. (2016). Synthetic method of 3-fluoro-azetidine derivatives.[5][6][7] Patent CN105384673B. Link

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.[8] Synlett, 2008(14), 2111–2114. Link

  • Champagne, P. A., et al. (2015). Recent Advances in the Synthesis of Fluorinated Azetidines. Chemical Reviews, 115(17), 9073–9174. Link

  • Sigma-Aldrich. (2024). Diethylaminosulfur Trifluoride (DAST) Technical Bulletin.Link

  • PubChem. (2025).[9] 3-Fluoroazetidine Compound Summary. National Library of Medicine. Link

Sources

Technical Monograph: Spectroscopic Profiling of 3-Fluoro-3-(2-fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for the spectroscopic characterization of 3-Fluoro-3-(2-fluorophenyl)azetidine , a specialized fluorinated heterocyclic building block. This document is designed for medicinal chemists and analytical scientists requiring a reference framework for structural validation.

Executive Summary & Chemical Identity

This compound (CAS: 1432681-01-0, as HCl) represents a high-value scaffold in medicinal chemistry. The gem-fluoro-aryl motif at the C3 position of the azetidine ring is strategically employed to modulate basicity (


), block metabolic oxidation at the otherwise labile 3-position, and introduce specific conformational constraints via the gauche effect of fluorine.

This guide provides a comprehensive breakdown of the expected spectroscopic signatures (


H NMR, 

C NMR,

F NMR, MS) based on structural electronics and established data for the 3-fluoro-3-arylazetidine class.
Compound Data
PropertySpecification
IUPAC Name This compound
CAS Number 1432681-01-0 (HCl salt); Free base implied
Molecular Formula

Molecular Weight 171.19 g/mol (Free Base); 207.65 g/mol (HCl)
Structural Features Strained 4-membered amine; Quaternary C3 center; Ortho-fluorinated phenyl ring

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the presence of two magnetically inequivalent fluorine nuclei and the conformational dynamics of the azetidine ring.

1.

F NMR: The Primary Diagnostic

This is the most sensitive tool for rapid validation. The molecule contains two distinct fluorine environments:

  • Aliphatic Fluorine (

    
    ):  Bonded to the quaternary C3 of the azetidine.
    
  • Aromatic Fluorine (

    
    ):  Bonded to the C2 position of the phenyl ring.
    
NucleusShift Range (

, ppm)
Multiplicity & CouplingInterpretation

(C3-F)
-155 to -165 Multiplet (Quintet-like)Characteristic of gem-fluoro azetidines. Splits due to coupling with four azetidine ring protons (

Hz).

(Ar-F)
-110 to -120 Multiplet (ddd)Typical range for ortho-fluorophenyl groups. Shows coupling to aromatic protons (

).

Analyst Note: The absence of a signal in the -160 ppm region immediately indicates the loss of the aliphatic fluorine (e.g., via hydrolysis to the alcohol), a common degradation pathway.

2.

H NMR: Structural Connectivity

The azetidine ring protons (H2 and H4) appear as a complex pattern due to the electron-withdrawing effect of the fluorine and the anisotropy of the aryl ring.

  • Azetidine Protons (

    
    ): 
    
    • Shift:

      
       3.8 – 4.6 ppm.
      
    • Pattern: These protons appear as multiplets. The geminal fluorine at C3 splits these protons with a coupling constant (

      
      ) of approximately 18–22 Hz.
      
    • Symmetry: While the azetidine ring might appear symmetric, the ortho-substitution on the phenyl ring (2-F) breaks the local symmetry. However, rapid rotation of the phenyl ring usually averages these signals at room temperature, resulting in a simplified 4H multiplet envelope.

  • Aromatic Protons:

    • Shift:

      
       7.0 – 7.6 ppm.
      
    • Pattern: 4H multiplet typical of 1,2-disubstituted benzenes.

  • Amine Proton (NH):

    • Shift: Broad singlet, highly solvent/pH dependent.

      
       2.0–3.0 ppm (Free base in 
      
      
      
      ) or
      
      
      9.0–10.0 ppm (HCl salt in
      
      
      ).
3.

C NMR: Carbon Skeleton Verification

The carbon spectrum is dominated by C-F coupling, which provides definitive proof of the structure.

Carbon EnvironmentShift (

, ppm)
Coupling (

)
Assignment Logic
C3 (Quaternary) 90 – 98 Doublet,

Hz
The most deshielded aliphatic carbon due to direct F-attachment.
C2 / C4 (Methylene) 60 – 65 Doublet,

Hz
Azetidine ring carbons coupled to the geminal fluorine.
Ar-C (C-F) 158 – 162 Doublet,

Hz
Direct C-F bond on the aromatic ring.
Ar-C (Ipso) 125 – 130 Doublet,

Hz
Quaternary aromatic carbon attached to the azetidine.
B. Mass Spectrometry (MS)[3]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion (

    
    ):  m/z 172.2 (Calculated for 
    
    
    
    ).
  • Fragmentation Pattern:

    • Loss of HF: A characteristic neutral loss of 20 Da (

      
      ) is often observed, generating a cation at m/z ~152.
      
    • Ring Opening: Azetidines are strained. High collision energy often cleaves the ring, generating fragments corresponding to the fluorinated styrene moiety.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure reproducibility and minimize exchange broadening.

  • Solvent Selection:

    • Free Base: Use

      
        (Chloroform-d) neutralized with basic alumina to prevent in-situ salt formation.
      
    • HCl Salt: Use

      
        or 
      
      
      
      . Note that
      
      
      will exchange the NH protons, eliminating the amine signal.
  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent.

  • Reference: Calibrate to residual solvent peak (

    
    : 7.26 ppm; 
    
    
    
    : 2.50 ppm).
Protocol B: Purity Assessment Workflow

A self-validating logic flow to distinguish the product from common impurities (e.g., defluorinated side products).

G Sample Crude Sample (this compound) F_NMR 19F NMR Screening Sample->F_NMR Decision Signal Count? F_NMR->Decision Pass Two Signals: 1. Aliphatic (-160 ppm) 2. Aromatic (-115 ppm) Decision->Pass 2 Distinct Peaks Fail_1 One Signal (-115 ppm only) Decision->Fail_1 Missing Aliphatic F Fail_2 Extra Signals Decision->Fail_2 Multiple Peaks H_NMR 1H NMR Confirmation (Check Azetidine Integral 4H) Pass->H_NMR Interp_Fail1 Diagnosis: Loss of aliphatic F (Hydrolysis to alcohol) Fail_1->Interp_Fail1 Interp_Fail2 Diagnosis: Incomplete reaction or ring-opened impurities Fail_2->Interp_Fail2

Caption: Analytical decision tree for validating the integrity of the fluorinated azetidine core using


F NMR as the primary gate.

References

  • Van Brabandt, W., et al. "Synthesis of 3-fluoroazetidines." Journal of Organic Chemistry, vol. 71, no. 18, 2006, pp. 7100-7102. Link

    • Foundational text for the synthesis and spectral characteriz
  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009. Authoritative source for F chemical shift ranges and coupling constants.
  • PubChem Compound Summary. "3-(2-fluorophenyl)azetidine" (Analogous Core). Link

    • Reference for the base azetidine-aryl scaffold properties.
  • Biosynth / CymitQuimica. "this compound hydrochloride Product Page." Link

    • Verification of commercial availability and CAS identity (1432681-01-0).

Methodological & Application

3-Fluoro-3-(2-fluorophenyl)azetidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the landscape of modern drug discovery, 3-Fluoro-3-(2-fluorophenyl)azetidine represents a high-value structural motif designed to solve specific multiparametric optimization (MPO) challenges. It serves as a bioisostere for saturated heterocycles (piperidines, pyrrolidines) and gem-dimethyl groups, offering a unique combination of conformational rigidity , modulated basicity , and metabolic blockade .

This guide details the strategic application, synthesis, and physicochemical profiling of this scaffold.[1] It is intended for medicinal chemists seeking to lower lipophilicity (LogD) while maintaining potency and improving metabolic stability in lead series.

Physicochemical Profile & Strategic Advantage

The incorporation of the 3-fluoro-3-arylazetidine moiety introduces specific electronic and steric effects that distinguish it from standard aliphatic amines.

The Fluorine Effect on Basicity (pKa)

The inductive effect (


) of the fluorine atom at the C3 position pulls electron density through the carbon framework, lowering the pKa of the azetidine nitrogen.
  • Standard Azetidine pKa: ~11.3

  • 3-Fluoro-3-arylazetidine pKa: ~8.5 – 9.2 (Context dependent)

  • Impact: This reduction in basicity decreases the fraction of ionized drug in the intestinal lumen (improving passive permeability) and reduces lysosomal trapping, often mitigating phospholipidosis risks.

Metabolic Stability (The "Blockade")
  • C3 Blocking: The quaternary center at C3 prevents oxidative metabolism (N-dealkylation or

    
    -oxidation) common in piperidines.
    
  • Ortho-F Blocking: The 2-fluoro substituent on the phenyl ring blocks the metabolically labile ortho position, a common site for CYP450-mediated hydroxylation.

Table 1: Comparative Scaffold Properties

PropertyPiperidine Analog3,3-Difluoroazetidine3-Fluoro-3-(2-F-phenyl)azetidine
Hybridization

(Flexible)

(Rigid)

(Rigid + Dipole)
Lipophilicity (LogP) HighLowModerate (Balanced)
Basicity (pKa) ~10-11~6-7 (Too low for some targets)~8.5-9.0 (Ideal physiological range)
Metabolic Risk High (Oxidation)LowVery Low (Double Blockade)
Chirality AchiralAchiralAchiral (Symmetry maintained)

Synthetic Protocol: Construction of the Scaffold

The synthesis of 3-fluoro-3-arylazetidines is non-trivial due to the risk of elimination (alkene formation) during the fluorination of the tertiary alcohol. The following protocol minimizes this side reaction.

Workflow Diagram

SynthesisWorkflow Start N-Boc-3-Azetidinone Intermed Tertiary Alcohol Intermediate Start->Intermed Grignard Addition Reagent1 2-Fluorophenyl MgBr (THF, -78°C) Reagent1->Intermed Product 3-Fluoro-3-(2-F-phenyl) azetidine (N-Boc) Intermed->Product Deoxofluorination Reagent2 XtalFluor-E + Et3N·3HF Reagent2->Product Final Final Scaffold (Salt Form) Product->Final Deprotection Deprotect TFA or HCl Deprotect->Final

Caption: Optimized synthetic route avoiding elimination side-products.

Step-by-Step Methodology

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

  • Preparation: Charge a flame-dried flask with N-Boc-3-azetidinone (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Addition: Dropwise add 2-fluorophenylmagnesium bromide (1.2 eq) over 30 minutes. Note: Keeping temperature below -70°C is critical to prevent ring-opening.

  • Quench: Stir for 2 hours at -78°C, then slowly warm to 0°C. Quench with saturated NH

    
    Cl.
    
  • Isolation: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography (Hexane/EtOAc).

Step 2: Deoxofluorination (The Critical Step) Caution: DAST often leads to elimination (formation of the azetine or exocyclic alkene) due to the strained ring.

  • Reagents: Use XtalFluor-E (1.2 eq) and Et

    
    N·3HF  (2.0 eq) instead of DAST.
    
  • Procedure: Dissolve the tertiary alcohol (from Step 1) in anhydrous DCM at -78°C.

  • Reaction: Add Et

    
    N·3HF followed by XtalFluor-E. Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.
    
  • Workup: Quench with saturated NaHCO

    
    . Warning: Gas evolution.
    
  • Validation: Check

    
    F NMR. You should see two distinct signals: one for the aryl fluoride (~ -110 ppm) and one for the aliphatic C3-fluorine (~ -140 to -160 ppm, often split).
    

Application Case Study: Bioisosteric Replacement

Scenario: A lead compound containing a 4-phenylpiperidine moiety shows high clearance (metabolic instability) and hERG liability (due to high basicity/lipophilicity).

Strategy: Replace the 4-phenylpiperidine with this compound.

Decision Logic:

DecisionTree Problem Lead Compound Issues: High Clearance + hERG Analysis Analyze Pharmacophore: Is the basic amine required? Problem->Analysis Branch1 Yes, Basic Amine Needed Analysis->Branch1 OptionA Use 3,3-Difluoroazetidine Branch1->OptionA OptionB Use 3-F-3-Arylazetidine Branch1->OptionB ResultA pKa ~6.5 (Too low?) OptionA->ResultA ResultB pKa ~8.5 (Optimal) + Metabolic Block OptionB->ResultB

Caption: Decision matrix for selecting the fluoro-azetidine scaffold over difluoro analogs.

Outcome:

  • Lipophilicity: The azetidine ring reduces the carbon count (C3 vs C5 in piperidine), lowering LogD.

  • hERG: Reduced lipophilicity and basicity typically lower hERG channel affinity.

  • Metabolism: The 3-F and 2-F substituents block the primary "soft spots" for CYP enzymes.

Quality Control & Analytical Attributes

When sourcing or synthesizing this building block, the following attributes confirm identity and purity.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Look for the azetidine ring protons as multiplets around

      
       4.0 – 4.6 ppm. The fluorine at C3 will split these protons (geminal H-F coupling).
      
  • 
    C NMR: 
    
    • The C3 carbon will appear as a doublet with a large coupling constant (

      
       Hz).
      
  • 
    F NMR (Critical): 
    
    • Signal 1 (Aliphatic):

      
       -145 to -160 ppm (multiplet).
      
    • Signal 2 (Aromatic):

      
       -110 to -120 ppm (multiplet).
      
    • Note: If you see a signal around -100 ppm without the aliphatic signal, suspect elimination to the alkene.

References

  • Azetidines as Privileged Scaffolds

    • Title: Azetidines in medicinal chemistry: emerging applic
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of 3-Fluoroazetidines

    • Title: Synthesis of 3-fluoroazetidines.[2][3][4]

    • Source: PubMed / J Org Chem (2006).
    • URL:[Link]

  • Fluorine Effects on pKa

    • Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux.[5]

    • Source: NIH / PMC (2018).
    • URL:[Link]

  • Small Rings in Med Chem

    • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry.[6]

    • Source: NIH / PMC (2020).
    • URL:[Link]

  • Compound Data

    • Title: 3-Fluoroazetidine | C3H6FN | CID 3603542.
    • Source: PubChem.[7][8]

    • URL:[Link]

Sources

Application Note: 3-Fluoro-3-(2-fluorophenyl)azetidine as a Pharmacophore Scaffold

[1][2][3]

Abstract & Introduction

3-Fluoro-3-(2-fluorophenyl)azetidine (HCl Salt: CAS 1432681-01-0) is a high-value medicinal chemistry building block designed to address critical liabilities in lead optimization.[1][2][3] Unlike simple aliphatic amines, this scaffold integrates three strategic design elements: a strained azetidine ring, a metabolically blocking fluorine atom, and an orthogonal aryl vector.[2][3]

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1][2][3] It specifically addresses how to utilize this moiety to modulate pKa, lower lipophilicity (LogD), and restrict conformational entropy compared to traditional piperidine or pyrrolidine analogues.[2][3]

Key Chemical Attributes
PropertyValue / Description
Molecular Formula C₉H₉F₂N (Free base)
Molecular Weight 169.17 g/mol (Free base); ~205.6 g/mol (HCl salt)
Structural Class gem-Fluoro-aryl Azetidine
pKa (Calculated) ~8.2 – 8.8 (Lower than unsubstituted azetidine ~11.[1][2][3][4][5]0)
Conformation Puckered (influenced by gauche F–N interactions)
Primary Utility Bioisostere for morpholine, piperidine, or gem-dimethyl groups

Rational Design: The "Why" and "When"

The decision to incorporate this compound should be driven by specific medicinal chemistry objectives. This section explains the causality behind its selection.

Bioisosterism and Physicochemical Modulation

Standard cyclic amines (pyrrolidine, piperidine) often suffer from high basicity (pKa > 10), leading to phospholipidosis or poor membrane permeability due to high ionization at physiological pH.[2][3]

  • The Fluorine Effect: The electron-withdrawing fluorine at C3 exerts a strong inductive effect (

    
    ), significantly lowering the pKa of the azetidine nitrogen.[1][2][3] This increases the fraction of neutral species at pH 7.4, enhancing passive permeability.[2][3]
    
  • Metabolic Blocking: The C3 position is a common site for oxidative metabolism (P450-mediated hydroxylation).[1][2][3] Substitution with a fluorine atom blocks this "soft spot," extending the compound's half-life (

    
    ).[2][3]
    
  • Conformational Locking: The 2-fluorophenyl group and the geminal fluorine create a sterically crowded center.[1][2][3] The ring adopts a specific pucker to minimize 1,3-diaxial interactions and maximize favorable electronic overlaps (fluorine gauche effect), providing a rigid vector for the aryl group to engage binding pockets.[2][3]

Decision Logic Diagram

The following Graphviz diagram illustrates the decision process for selecting this scaffold during Lead Optimization.

DesignLogicLeadLead Compound(Piperidine/Pyrrolidine Core)ProblemIdentify Liability:1. High Basicity (pKa > 9.5)2. Metabolic Instability (C-H oxid.)3. Low SolubilityLead->Problem ADME ProfilingDecisionSelect Strategy:Ring Contraction + FluorinationProblem->Decision Structural AnalysisSolutionIncorporateThis compoundDecision->Solution Scaffold HopOutcome1Outcome A:Lower pKa (~8.5)(Improved Permeability)Solution->Outcome1Outcome2Outcome B:Blocked Metabolism(Increased t1/2)Solution->Outcome2Outcome3Outcome C:Rigid Vector(Entropy Penalty Reduction)Solution->Outcome3

Figure 1: Decision tree for implementing the this compound scaffold in drug design.

Experimental Protocols

Safety Precaution: this compound is typically supplied as a Hydrochloride (HCl) salt.[1][2][3] It is a skin and eye irritant.[2][3] Handle in a fume hood. The free base may be volatile; avoid prolonged high-vacuum exposure.[2][3]

Protocol A: Free-Basing and Handling

Context: The commercial HCl salt is hygroscopic and acidic.[1][2][3] For sensitive metal-catalyzed couplings (Buchwald-Hartwig) or SNAr reactions, converting to the free base or buffering in situ is critical.[2][3]

Reagents:

  • This compound HCl[1][2][3][4][6]

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)[2][3]

  • Saturated aqueous NaHCO₃ or 1M NaOH[2][3]

  • Magnesium Sulfate (MgSO₄)[1][2][3]

Procedure:

  • Suspend the HCl salt (1.0 equiv) in DCM (10 mL/g).

  • Add Sat. NaHCO₃ (10 mL/g) and stir vigorously for 15 minutes at Room Temperature (RT). Note: Ensure pH of aqueous layer is >9.[2][3]

  • Separate the organic layer.[2][3] Extract the aqueous layer twice with DCM.[2][3]

  • Combine organics, dry over MgSO₄, filter, and concentrate carefully under reduced pressure (keep bath < 30°C to prevent volatility loss).

  • Checkpoint: Use the fresh free base immediately for coupling reactions.

Protocol B: General Amide Coupling (HATU Method)

Context: Attaching the azetidine nitrogen to a carboxylic acid core.[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • This compound (Free base or HCl salt*) (1.1 equiv)[1][2][3]

  • HATU (1.2 equiv)[1][2][3]

  • DIPEA (3.0 equiv if using HCl salt; 1.5 equiv if free base)[2][3]

  • DMF (anhydrous)[1][2][3]

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.2 equiv) and stir for 5 minutes to activate the acid (formation of the active ester).

  • Add this compound HCl (1.1 equiv) in one portion.

  • Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), Sat. NaHCO₃, and Brine.[2][3]

  • Dry (Na₂SO₄) and concentrate.[2][3] Purify via Flash Chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[2][3]

Protocol C: SNAr Coupling to Heterocycles

Context: Installing the azetidine onto a chloropyrimidine, chloropyridine, or similar electrophile.[2][3]

Reagents:

  • Heteroaryl Chloride (e.g., 2-chloropyrimidine) (1.0 equiv)[2][3]

  • This compound HCl (1.2 equiv)[1][2][3]

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv) or TEA (3.0 equiv)[2][3]

  • DMSO or NMP (for high temp) / Isopropanol (for lower temp)[2][3]

Step-by-Step:

  • Charge a reaction vial with Heteroaryl Chloride (1.0 equiv), Azetidine HCl salt (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add DMSO (concentration 0.2 M).

  • Heat to 80°C–100°C for 4–12 hours.

    • Tip: Azetidines are less nucleophilic than pyrrolidines due to ring strain and the inductive effect of the fluorine.[2][3] Higher temperatures may be required compared to standard amines.[2][3]

  • Validation: Check LCMS for conversion. If stalled, add 0.5 equiv more amine and raise temp by 10°C.[2][3]

  • Workup: Pour into water, extract with EtOAc.

Synthetic Workflow Diagram

The following diagram outlines the standard workflow for incorporating this building block into a library synthesis campaign.

SyntheticWorkflowStartStart:Azetidine HCl SaltBaseNeutralization(DIPEA or NaHCO3)Start->BaseChoiceReaction Type?Base->ChoicePathAAmide Coupling(HATU/DMF)Choice->PathA Acid CorePathBSNAr / Buchwald(Pd-cat or Heat)Choice->PathB Halide CorePathCReductive Amination(STAB/DCM)Choice->PathC Aldehyde CoreQCQC Check:LCMS & NMRPathA->QCPathB->QCPathC->QCFinalFinal LibraryCompoundQC->Final Pass

Figure 2: Synthetic workflow for library generation using azetidine salts.

Troubleshooting & Expert Tips

Reactivity Issues
  • Problem: Low yield in SNAr reactions.

  • Cause: The steric bulk of the 3-aryl/3-fluoro group combined with the lower nucleophilicity of the azetidine nitrogen.[1][2][3]

  • Solution: Switch solvent to NMP and increase temperature to 120°C. If thermal conditions fail, switch to Buchwald-Hartwig conditions (Pd₂dba₃ / XPhos / NaOtBu).

Stability
  • Problem: Decomposition during acid deprotection (e.g., Boc removal of other groups on the molecule).

  • Insight: While the azetidine ring is stable, the 3-fluoro-3-aryl system can be prone to elimination (HF loss) under extremely forcing acidic conditions if a carbocation can be stabilized at the benzylic position.[2][3]

  • Recommendation: Use HCl/Dioxane at 0°C rather than neat TFA if stability is suspected to be an issue.

References

  • Biosynth . "this compound hydrochloride Product Page".[1][2][3][6] Biosynth Catalog. Link (Accessed 2025).[2][3]

  • Kuhn, B., et al. "Fluorine in Medicinal Chemistry: A Review of Anti-Metabolic and Conformational Effects."[2][3] Journal of Medicinal Chemistry, 2020.[2][3] Link

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.[2][3] Link

  • Petrov, V. A. "Synthesis and Properties of 3,3-Difluoroazetidines."[1][2][3] Journal of Fluorine Chemistry, 2015.[2][3] (Analogous chemistry for gem-fluoro azetidines). Link

  • PubChem . "3-(2-fluorophenyl)azetidine hydrochloride Compound Summary."[2][3] National Library of Medicine.[2][3] Link[2][3]

(Note: Specific literature on the exact 3-Fluoro-3-(2-fluorophenyl) derivative is sparse; references provided cover the authoritative chemistry of the structural class and the specific catalog entries for the compound.)

3-Fluoro-3-(2-fluorophenyl)azetidine in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Catalytic Synthesis of 3-Fluoro-3-(2-fluorophenyl)azetidine Scaffolds

Part 1: Executive Summary & Strategic Analysis

1.1 The Pharmacophore Challenge 3-Fluoro-3-arylazetidines represent a privileged scaffold in modern medicinal chemistry. The incorporation of a fluorine atom at the C3 position of the azetidine ring induces significant electronic modulation of the basic nitrogen (lowering pKa), enhances metabolic stability against oxidative metabolism, and acts as a conformational lock. The specific variant, This compound , combines these effects with the ortho-fluorine of the phenyl ring, creating a motif with unique lipophilicity and electrostatic potential.

1.2 The Asymmetric Catalysis Imperative While the symmetric 3-fluoro-3-arylazetidine core (unsubstituted at C2/C4) possesses a plane of symmetry (achiral), the development of asymmetric catalytic protocols is critical for two reasons:

  • Access to Chiral Variants: Drug candidates often require substitution at the C2 position to increase potency or selectivity. Asymmetric catalysis is the only viable route to set the absolute configuration of the quaternary C3-fluorine center in the presence of C2/C4 substituents.

  • Chiral Precursor Synthesis: The most efficient routes to these strained rings involve the cyclization of chiral linear precursors (e.g.,

    
    -amino alcohols or 
    
    
    
    -amino acids). Asymmetric fluorination of these linear precursors prior to cyclization is the industry standard for high-enantiopurity synthesis.

This guide details the Palladium-Catalyzed Asymmetric Fluorination of Isoxazolin-5-ones , a robust methodology to generate the quaternary fluorinated stereocenter, followed by reductive ring contraction to the target azetidine.

Part 2: Core Methodology & Mechanism

2.1 Reaction Pathway The synthesis hinges on the creation of a tetrasubstituted fluorinated carbon via electrophilic fluorination. We utilize a chiral Palladacycle catalyst to direct the addition of an electrophilic fluorine source (NFSI) to a 4-aryl-isoxazolin-5-one substrate.

  • Step 1: Catalytic Asymmetric Fluorination. The Pd-catalyst generates a chiral enolate equivalent from the isoxazolinone, which reacts with

    
    -fluorobenzenesulfonimide (NFSI) to form the quaternary C-F bond with high enantioselectivity.
    
  • Step 2: Reductive Ring Opening. The fluorinated isoxazolinone is reduced (typically using LiAlH

    
     or catalytic hydrogenation) to a chiral 
    
    
    
    -amino alcohol.
  • Step 3: Cyclization. Activation of the alcohol (mesylation/tosylation) followed by intramolecular displacement by the amine yields the azetidine.

2.2 Mechanistic Diagram (DOT)

G Start 4-(2-fluorophenyl) isoxazolin-5-one Intermediate Chiral alpha-Fluoro-isoxazolinone Start->Intermediate Asymmetric Fluorination Catalyst Chiral Pd-Catalyst (Binuclear Palladacycle) Catalyst->Intermediate NFSI NFSI (F+ Source) NFSI->Intermediate Linear Chiral gamma-Amino Alcohol Intermediate->Linear Reduction Reduction Reductive Ring Opening (LiAlH4) Product 3-Fluoro-3-(2-fluorophenyl) azetidine Linear->Product Intramolecular SN2 Cyclization Cyclization (MsCl / Base)

Caption: Workflow for the asymmetric construction of the fluorinated azetidine core via isoxazolinone intermediates.

Part 3: Detailed Experimental Protocol

Target Molecule: (S)-3-Fluoro-3-(2-fluorophenyl)azetidine (or derivative) Scale: 1.0 mmol pilot batch

Phase A: Catalyst Preparation (In Situ)

Note: While isolated catalysts are stable, in situ generation from a precatalyst provides flexibility.

  • Reagents:

    
    -Cl-Palladacycle dimer (2.5 mol%), Chiral Bis-imidazoline Ligand (5.5 mol%).
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Procedure: Mix the Pd-dimer and ligand in a flame-dried Schlenk tube under Argon. Stir at room temperature for 30 minutes to form the active cationic complex.

Phase B: Asymmetric Fluorination
  • Substrate Loading: Add 4-(2-fluorophenyl)isoxazolin-5-one (1.0 equiv, 193 mg) to the catalyst solution.

  • Fluorination: Cool the reaction mixture to 0°C. Add

    
    -fluorobenzenesulfonimide (NFSI) (1.2 equiv, 378 mg) in one portion.
    
  • Reaction: Stir at 0°C for 12–24 hours. Monitor consumption of starting material via TLC (EtOAc/Hexane 1:3) or HPLC.[1]

  • Workup: Filter the mixture through a short pad of silica gel to remove the catalyst and sulfonimide byproducts. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO

    
    , gradient 5-20% EtOAc in Hexanes) to isolate the 4-fluoro-4-(2-fluorophenyl)isoxazolin-5-one .
    
    • Expected Yield: 85-95%[2]

    • Expected ee: >90% (Determine by Chiral HPLC using Chiralcel OD-H column).

Phase C: Ring Contraction to Azetidine

This phase converts the chiral heterocycle into the final azetidine core.

  • Reduction:

    • Dissolve the fluorinated intermediate (0.5 mmol) in anhydrous THF (5 mL).

    • Cool to -78°C. Slowly add LiAlH

      
       (2.0 M in THF, 2.0 equiv).
      
    • Allow to warm to 0°C over 2 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to obtain the crude

      
      -amino alcohol.
      
  • Cyclization:

    • Dissolve the crude amino alcohol in DCM (5 mL). Add Et

      
      N (3.0 equiv).
      
    • Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.

    • Mechanism:[3] Selective mesylation of the primary alcohol occurs faster than the amine.

    • Heat to reflux (40°C) for 4 hours to promote intramolecular displacement.

  • Final Isolation:

    • Wash with saturated NaHCO

      
      .[1] Dry organic layer over Na
      
      
      
      SO
      
      
      .[1]
    • Remove solvent. Purify via preparative HPLC or crystallization (as HCl salt).

Part 4: Data Analysis & Validation

4.1 Analytical Specifications To validate the synthesis of this compound, compare analytical data against the following standard values.

ParameterMethodExpected Signature / Criteria
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F NMR
376 MHz, CDCl


-160 to -170 ppm
(Multiplet, C3-F). Distinct coupling to the 2-fluorophenyl signal (

-110 to -120 ppm).

H NMR
400 MHz, CDCl

Azetidine Ring: Two sets of multiplets at

3.8–4.5 ppm (corresponding to C2-H and C4-H). The geminal F-H coupling (

) is characteristic (~20-25 Hz).
Enantiopurity Chiral HPLC>90% ee (for the isoxazolinone intermediate). Note: If the final azetidine is unsubstituted at C2/C4, it may be achiral (meso). Optical rotation is only relevant for C2-substituted derivatives.
Mass Spec LC-MS (ESI+)[M+H]

= 170.08
(Calculated for C

H

F

N).

4.2 Troubleshooting Guide

  • Low Yield in Fluorination: Ensure NFSI is fresh and white (not yellowed). Water traces in the solvent can quench the Pd-enolate.

  • Racemization: Avoid high temperatures during the reduction step. The quaternary C-F center is generally configurationally stable, but harsh basic conditions can cause elimination.

  • Incomplete Cyclization: If the linear mesylate is isolated, increase temperature to reflux or switch solvent to Acetonitrile (MeCN) to favor the S

    
    2 ring closure.
    

Part 5: References

  • Enantioenriched Azetidines via Palladacycle-Catalyzed Fluorination:

    • Source: Journal of Organic Chemistry (ACS)

    • Title: Enantioenriched

      
      -Aminoalcohols, 
      
      
      
      -Amino Acids,
      
      
      -Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters via Palladacycle-Catalyzed Asymmetric Fluorination of Isoxazolinones.
    • URL:[Link]

  • Synthesis of 3-Fluoroazetidines (Precursor Methods):

    • Source: Journal of Organic Chemistry

    • Title: Synthesis of 3-Fluoroazetidines.[4]

    • URL:[Link]

  • Copper-Catalyzed Synthesis of Chiral Azetidines (Alternative Route):

    • Source: Dalian Institute of Chemical Physics

    • Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.[5]

    • URL:[Link][5]

  • General Review of Azetidine Synthesis:

    • Source: ResearchGate / Arkivoc

    • Title: Recent progress in synthesis of 3-functionalized azetidines.[3][4][5][6][7]

    • URL:[Link]

Sources

Application Notes and Protocols for 3-Fluoro-3-(2-fluorophenyl)azetidine in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Fluoro-3-(2-fluorophenyl)azetidine in targeted therapy research. This document outlines the compound's chemical rationale, potential therapeutic applications, and detailed protocols for its evaluation.

Introduction: The Scientific Rationale for this compound

The azetidine scaffold is a "privileged" motif in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] The strained four-membered ring of azetidine offers a unique three-dimensional geometry that can enhance binding affinity to biological targets.[3]

The incorporation of fluorine into drug molecules is a well-established strategy to modulate their metabolic stability, membrane permeability, and target engagement.[4][5] Specifically, the presence of a fluorine atom can alter the electronic properties of a molecule, potentially leading to stronger interactions with protein targets and increased resistance to metabolic degradation.[6] The subject of these notes, this compound, combines these advantageous features. The geminal fluorine and fluorophenyl group at the 3-position are anticipated to significantly influence its biological activity and pharmacokinetic profile. While direct studies on this specific molecule are not extensively published, we can extrapolate its potential from research on analogous compounds.[7][8][9]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~167.18 g/mol Calculated from the chemical formula C9H9F2N.
LogP 1.5 - 2.5The fluorophenyl group increases lipophilicity, while the azetidine ring and fluorine atom contribute to polarity. This balanced lipophilicity is often favorable for cell permeability.[2][7]
pKa 7.5 - 8.5The basicity of the azetidine nitrogen is expected to be slightly reduced by the electron-withdrawing effects of the adjacent fluorine atom.[7]
Metabolic Stability Potentially enhancedThe C-F bond is strong and can block sites of metabolism, potentially increasing the compound's half-life in biological systems.[4]

Potential Therapeutic Applications and Target Classes

Based on the activities of structurally similar 3-aryl and fluorinated azetidine derivatives, this compound could be investigated for its potential as an inhibitor of various protein classes, making it a candidate for targeted therapy in oncology and other diseases.

G cluster_compound This compound cluster_targets Potential Target Classes cluster_diseases Potential Therapeutic Areas Compound C9H9F2N Kinases Kinases Compound->Kinases Inhibition GPCRs GPCRs Compound->GPCRs Modulation Transporters Transporters Compound->Transporters Inhibition Epigenetic Epigenetic Targets Compound->Epigenetic Modulation Oncology Oncology Kinases->Oncology Inflammatory Inflammatory Diseases Kinases->Inflammatory Neurological Neurological Disorders GPCRs->Neurological Transporters->Neurological Epigenetic->Oncology

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound in a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][10][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be ≤ 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[12]

G

Target Engagement Assessment (Cellular Thermal Shift Assay - CETSA®)

This protocol verifies the direct binding of this compound to its intracellular target protein.

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[4][13] By heating cell lysates treated with the compound to various temperatures, the aggregation of the unbound target protein can be observed, while the ligand-bound protein remains in the soluble fraction.

Materials:

  • Cells expressing the target protein

  • This compound

  • DMSO

  • PBS (Phosphate-Buffered Saline) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the compound at a desired concentration (e.g., 10x the IC50 from the viability assay) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Lysis:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

  • Heat Treatment:

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include a non-heated control (room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Analysis by Western Blot:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[14][15]

G

In Vitro ADME Profiling

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for early-stage drug candidates.[1][16][17]

Principle: PAMPA is a non-cell-based assay that predicts passive membrane permeability. A compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment is measured.[18][19][20]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • PBS (pH 7.4)

  • This compound

  • DMSO

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Preparation: Prepare a solution of the compound in PBS (with a small percentage of DMSO, typically <1%).

  • Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells.

  • Incubation: Sandwich the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: Measure the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the provided formula from the assay kit manufacturer.[21][22]

Principle: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). The rate of disappearance of the compound when incubated with liver microsomes is measured.[6][23]

Materials:

  • Liver microsomes (human or other species)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • This compound

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes, the compound, and buffer.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the remaining compound against time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[24][25]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel targeted therapies. The strategic incorporation of a fluorinated azetidine moiety is anticipated to confer advantageous pharmacological properties. The protocols outlined in these application notes provide a robust starting point for the comprehensive in vitro evaluation of this compound. Further investigations should focus on elucidating its precise mechanism of action, identifying specific protein targets through techniques like chemical proteomics, and progressing promising candidates to in vivo efficacy and safety studies.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 14, 2026, from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved February 14, 2026, from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved February 14, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved February 14, 2026, from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Retrieved February 14, 2026, from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved February 14, 2026, from [Link]

  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved February 14, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 14, 2026, from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 14, 2026, from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved February 14, 2026, from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2006, August 5). Synthesis of 3-Fluoroazetidines | The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 14, 2026, from [Link]

  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved February 14, 2026, from [Link]

  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved February 14, 2026, from [Link]

  • Springer Protocols. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ResearchGate. (n.d.). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids.... Retrieved February 14, 2026, from [Link]

  • ChemRxiv. (2024, October 8). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved February 14, 2026, from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved February 14, 2026, from [Link]

  • YouTube. (2021, January 14). Graphviz tutorial. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved February 14, 2026, from [Link]

  • Graphviz. (2021, August 10). Graphviz. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 10). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved February 14, 2026, from [Link]

  • ChemRxiv. (2024, October 8). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved February 14, 2026, from [Link]

  • GitHub. (n.d.). caseywatts/graphviz-tutorial: how do I graphviz? oh I see!. Retrieved February 14, 2026, from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*. Retrieved February 14, 2026, from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved February 14, 2026, from [Link]

  • PubMed. (2025, February 5). Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 14, 2026, from [Link]

  • ACG Publications. (2011, June 20). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved February 14, 2026, from [Link]

  • graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-3-(2-fluorophenyl)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)

Introduction: The "Gem-Difluoro" Effect & Scaffold Constraints

The 3-fluoro-3-arylazetidine scaffold is a privileged motif in modern drug discovery, offering a conformationally restricted vector that mimics the metabolic stability of a gem-difluoro group while retaining a basic amine for target engagement. However, the synthesis of 3-Fluoro-3-(2-fluorophenyl)azetidine presents a unique "perfect storm" of synthetic challenges:

  • Ring Strain: The azetidine ring (~25 kcal/mol strain) is prone to fragmentation.

  • Steric/Electronic Clash: The ortho-fluorine on the aromatic ring destabilizes the benzylic carbocation intermediate required for fluorination, slowing down SN1 substitution and favoring elimination.

  • Volatility: The free base is highly volatile, leading to mass loss during isolation.

This guide addresses the three critical failure points in the synthetic workflow.

Module 1: The Deoxyfluorination Bottleneck (Alcohol Fluoride)

The conversion of the tertiary alcohol to the fluoride is the most failure-prone step. The reaction relies on activating the hydroxyl group (typically with DAST, Deoxo-Fluor, or XtalFluor), followed by nucleophilic displacement.

Diagnostic Q&A

Q1: My LCMS shows a mass corresponding to [M-20] (loss of HF) as the major product. Why is elimination dominating? A: This is the classic E1 vs. SN1 competition .

  • The Cause: The reaction proceeds via a benzylic carbocation at the C3 position. The 2-fluorophenyl group is electron-withdrawing (inductive effect), which destabilizes this carbocation compared to a simple phenyl group. Consequently, the transition state for nucleophilic attack (fluorination) is higher in energy. The basicity of the fluoride source (or the DAST breakdown byproducts) then abstracts a proton from the adjacent methylene groups (C2/C4), leading to the endo-cyclic alkene (azetine) or exo-cyclic styrene derivative.

  • The Fix:

    • Switch Reagents: Move from DAST to XtalFluor-E . XtalFluor does not release free HF and is less basic, significantly suppressing elimination.

    • Add Exogenous Fluoride: Add Et3N·3HF (Treatamine) as a promoter. This increases the concentration of the nucleophilic species (

      
      ) without increasing basicity, pushing the kinetics toward substitution.
      

Q2: I am observing a "double peak" in the fluorine NMR and a mass shift consistent with ring expansion. What is happening? A: You are likely seeing a Wagner-Meerwein Rearrangement or Ring Expansion.

  • The Mechanism: Upon formation of the carbocation, the strained azetidine ring can undergo a 1,2-shift of the methylene group to relieve strain, expanding to a 3-fluoropyrrolidine or reducing to a cyclopropyl carbinyl system.

  • The Fix: This is temperature-dependent. Conduct the activation step at -78°C and quench before reaching room temperature if possible. If using Deoxo-Fluor, do not heat above 0°C for this substrate.[1]

Visualizing the Pathway Competition

The following diagram illustrates the bifurcation between the desired fluorination and the competing elimination/rearrangement pathways.

G Start 3-Hydroxy-3-Aryl Azetidine Activated Activated Species (O-SF2-R) Start->Activated DAST/XtalFluor -78°C Cation Benzylic Carbocation (C3+) Activated->Cation Slow Ionization (Destabilized by o-F) Product Target: 3-Fluoro-3-Aryl Azetidine Cation->Product Path A: S_N1 (F- attack) Promoted by Et3N-3HF Elimination Side Product: Azetine (Alkene) Cation->Elimination Path B: E1 Elimination Favored by Heat/Base RingOpen Side Product: Acyclic Ketone Cation->RingOpen Path C: Fragmentation Acidic Hydrolysis

Caption: Mechanistic divergence in the fluorination of 3-hydroxy-3-arylazetidines. Path A is the desired route; Path B is the dominant failure mode caused by carbocation instability.

Module 2: Organometallic Addition (Ketone Alcohol)

Before fluorination, the tertiary alcohol is generated by adding a 2-fluorophenyl nucleophile to N-protected-3-azetidinone.

Diagnostic Q&A

Q3: The reaction with the Grignard reagent (2-fluorophenylmagnesium bromide) stalled at 50% conversion, and I recovered starting material. Why? A: Enolization is the culprit.

  • The Cause: 3-Azetidinone has acidic

    
    -protons. Grignard reagents are strong bases as well as nucleophiles. If the Grignard acts as a base, it deprotonates the ketone to form an enolate, which is unreactive toward addition. Upon workup, the enolate protonates back to the starting ketone.
    
  • The Fix:

    • Use Organolithium: Switch to 2-fluorophenyllithium (generated via halogen-lithium exchange from the bromide and

      
      -BuLi) at -78°C . The addition rate of Li-species is often faster than proton abstraction at cryogenic temperatures.
      
    • Cerium Additive: Use LaCl3·2LiCl or CeCl3 (Luche conditions). The lanthanide coordinates to the carbonyl oxygen, increasing electrophilicity and suppressing basicity, favoring 1,2-addition.

Module 3: Isolation & Stability

Q4: My yield was good by NMR, but I lost 40% of the mass after drying. Where did it go? A: The free base of 3-fluoro-3-arylazetidine is volatile .

  • The Fix: Never dry the free base under high vacuum for extended periods.

    • Preferred Method: Isolate as the HCl or TFA salt . Treat the crude organic layer with 4M HCl in dioxane immediately after extraction and evaporate the solvent. The salt is non-volatile and stable.

Standardized Experimental Protocol

Objective: Synthesis of tert-butyl this compound-1-carboxylate via XtalFluor-E.

Reagents Table
ReagentEquiv.[2][3][4][5][6][7]RoleCritical Note
Alcohol Precursor 1.0SubstrateMust be dry (azeotrope w/ Toluene)
XtalFluor-E 1.5Fluorinating AgentSolid, safer than DAST. Keep dry.
Et3N·3HF 2.0PromoterRequired to suppress elimination.
DCM [0.1 M]SolventAnhydrous required.
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the tertiary alcohol (1.0 equiv) in anhydrous DCM (
    
    
    
    M concentration).
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital.

  • Promoter Addition: Add Et3N·3HF (2.0 equiv) dropwise.[1] Stir for 5 minutes.

  • Fluorination: Add XtalFluor-E (1.5 equiv) in one portion (it is a solid).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Checkpoint: Check TLC/LCMS. If elimination product appears, quench immediately. Do not warm to room temperature unless conversion is stalled.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO3. Caution: CO2 evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[8] Dry over Na2SO4.[8][9]

  • Purification: Concentrate (do not use high vac < 10 mbar). Purify via silica gel chromatography (Hexane/EtOAc).

References

  • L'Heureux, A., et al. (2010).[5] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[10][11] Journal of Organic Chemistry.

    • Context: Establishes XtalFluor-E as the superior reagent for minimizing elimin
  • Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents." Synthesis.

    • Context: Comprehensive review of DAST side reactions, specifically elimin
  • Champagne, P. A., et al. (2015). "Mechanistic Insights into the Deoxyfluorination of Alcohols with Sulfonyl Fluorides." Journal of Organic Chemistry.

    • Context: detailed mechanistic analysis of the carbocation intermediates in fluorin
  • Dunet, J., et al. (2017). "Synthesis of 3,3-Disubstituted Azetidines." European Journal of Organic Chemistry.

    • Context: Specific protocols for handling the strained azetidine ring during functionaliz

Sources

analytical challenges with 3-Fluoro-3-(2-fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Fluoro-3-(2-fluorophenyl)azetidine. The unique structural features of this molecule—a strained four-membered azetidine ring, a tertiary benzylic fluoride, and a second fluorine on the phenyl ring—present distinct analytical challenges.[1][2] This document provides in-depth troubleshooting advice and validated methodologies to ensure data integrity and streamline your research. Our approach is built on explaining the causal chemical principles behind each analytical observation and solution, fostering a deeper understanding of the molecule's behavior.[3]

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial queries and problems encountered during the analysis of this compound.

Q1: My HPLC peak for the compound is showing significant tailing. What is the primary cause and the quickest fix? A: The primary cause is likely the interaction of the basic azetidine nitrogen with acidic silanol groups on the surface of standard silica-based HPLC columns. This secondary interaction slows a portion of the analyte molecules, causing the peak to tail.

  • Quick Fix: Add a small amount of a basic modifier like 0.1% triethylamine (TEA) or an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. Formic acid will protonate the azetidine nitrogen, while TEA will compete for the active silanol sites, both effectively minimizing the secondary interaction.

Q2: I'm struggling to get a clean, interpretable ¹H NMR spectrum. The signals are broad and complex. A: This is expected due to complex spin-spin coupling between protons and the two different fluorine atoms (¹⁹F). The tertiary aliphatic fluorine and the aromatic fluorine will couple to adjacent protons over multiple bonds (²JHF, ³JHF, ⁴JHF), splitting and broadening the proton signals.

  • Quick Fix: Run a ¹⁹F-decoupled ¹H NMR experiment. This will remove all H-F coupling and result in simplified, sharper proton signals, making structural assignment easier. More powerfully, run a standard ¹⁹F NMR spectrum; it is a highly sensitive and direct method for fluorinated compounds.[4][5]

Q3: My LC-MS signal is weak, and I'm not seeing the expected molecular ion peak [M+H]⁺. A: The compound's stability under certain ionization conditions can be a factor. The strained azetidine ring can be susceptible to ring-opening, and the C-F bond can cleave under high-energy conditions.

  • Quick Fix: Switch to a softer ionization technique. If you are using APCI, try Electrospray Ionization (ESI). Lower the fragmentor/cone voltage to reduce in-source collision-induced dissociation (CID). Ensure the mobile phase is amenable to good ionization (e.g., contains a proton source like 0.1% formic acid for positive mode).

Q4: The compound appears to be degrading on the benchtop in solution. What is the likely mechanism? A: The strained four-membered ring of azetidine makes it susceptible to nucleophilic attack and ring-opening, particularly in acidic or basic solutions.[1][6] While the C-F bond is generally strong, photolytic cleavage or reaction with strong nucleophiles cannot be entirely ruled out without specific stability studies.[7][8]

  • Quick Fix: Prepare solutions fresh daily using high-purity, neutral solvents (e.g., Acetonitrile, Methanol, Water). Store solutions protected from light and at reduced temperatures (2-8 °C) to minimize degradation.[9]

Part 2: In-Depth Troubleshooting & Method Development Guides

Chromatographic Analysis (HPLC, UPLC)

The primary challenge in the chromatography of this molecule is managing the basicity of the azetidine nitrogen to achieve good peak shape and reproducibility.

Issue 1: Persistent Peak Tailing or Splitting

Even with mobile phase modifiers, you may encounter issues depending on your column chemistry and analyte concentration.

  • Causality: Standard Type B silica columns have a high density of acidic silanol groups. At mid-range pH, the azetidine nitrogen (pKa typically ~8-9) will be partially protonated, leading to strong ionic interactions. Overloading the column can also exacerbate tailing as all active sites become saturated.

  • Solutions:

    • Column Selection: Switch to a column with a deactivated or shielded silica surface. Modern hybrid silica columns (e.g., Waters BEH, Agilent Poroshell HPH) or columns with end-capping are designed to minimize these interactions.

    • pH Control: Use a buffer to control the mobile phase pH. For reverse-phase, a low pH (e.g., pH 2.5-3 using a formate or phosphate buffer) will fully protonate the azetidine, ensuring it exists as a single ionic species and often improving peak shape.

    • Alternative Modifiers: If TEA or TFA are not providing optimal results, consider a volatile ionic liquid modifier or an alternative amine like diethylamine.

Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed? check_modifier Is Mobile Phase Modified? (e.g., 0.1% FA/TFA) start->check_modifier add_modifier Action: Add 0.1% Formic Acid or 0.1% TEA to Mobile Phase check_modifier->add_modifier No check_column What is the column type? check_modifier->check_column Yes success Peak Shape Acceptable add_modifier->success type_b Standard Type B Silica check_column->type_b hybrid Modern Hybrid / End-Capped check_column->hybrid switch_column Action: Switch to Hybrid Silica or High-Purity End-Capped Column type_b->switch_column check_ph Is pH controlled with a buffer? hybrid->check_ph switch_column->success add_buffer Action: Use a buffer at low pH (e.g., 10mM Ammonium Formate, pH 3) check_ph->add_buffer No check_conc Review Analyte Concentration check_ph->check_conc Yes add_buffer->success reduce_conc Action: Dilute sample and reinject. Check for mass overload. check_conc->reduce_conc reduce_conc->success G parent [M+H]⁺ This compound frag1 Loss of C₂H₄N (Ring Fragment) parent->frag1 -42 Da frag2 Loss of HF parent->frag2 -20 Da frag3 Loss of Azetidine Ring parent->frag3 -56 Da ion1 Fluorotropylium-like ion frag1->ion1 ion2 Dehydrofluorinated ion frag2->ion2 ion3 2-Fluorophenyl ion frag3->ion3

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 3-Fluoro-3-(2-fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the unambiguous structural validation of 3-Fluoro-3-(2-fluorophenyl)azetidine, a novel building block of interest in medicinal chemistry and drug development. The four-membered azetidine ring introduces significant strain, and the presence of two distinct fluorine atoms necessitates a multi-faceted analytical approach to prevent misidentification with potential isomers.[1][2] This document moves beyond rote procedure, explaining the causal logic behind experimental choices to establish a self-validating workflow.

The Analytical Imperative: Distinguishing Isomers

The primary challenge in validating the target molecule is differentiating it from its positional isomers, which may co-exist as process-related impurities from a synthetic campaign. While all share the same molecular formula (C₉H₁₀F₂N) and nominal mass, their distinct connectivity profoundly impacts their biological activity and physicochemical properties. Our validation strategy must therefore be designed to conclusively distinguish the target, This compound (1) , from its most probable alternatives: the meta isomer (2) and the para isomer (3) .

Chemical structures of target molecule and its isomers

Figure 1. Target molecule this compound (1) and its key positional isomers, 3-Fluoro-3-(3-fluorophenyl)azetidine (2) and 3-Fluoro-3-(4-fluorophenyl)azetidine (3).

Our approach is rooted in the principle of orthogonal analysis, where independent analytical techniques provide complementary data points that, in aggregate, build an irrefutable case for the proposed structure.

G cluster_0 Primary Validation Workflow Start Compound Synthesis (Putative Structure 1) HRMS LC-HRMS Analysis (Elemental Composition) Start->HRMS Identity Purity NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) (Connectivity & Isomerism) HRMS->NMR Confirmed Formula Confirmation Unambiguous Structural Confirmation NMR->Confirmation Confirmed Structure

Caption: A high-level overview of the orthogonal analytical workflow.

Part 1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The first step is to confirm the elemental composition. Low-resolution mass spectrometry can only provide the nominal mass (171 Da), which is identical for all isomers. High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, provides mass accuracy within 5 ppm, enabling the confident determination of the molecular formula from the measured exact mass.[3]

Table 1: Expected HRMS Data for C₉H₁₀F₂N Isomers
Compound NameMolecular FormulaCalculated Exact Mass (M)Expected [M+H]⁺ Ion
This compoundC₉H₁₀F₂N171.0754172.0832
3-Fluoro-3-(3-fluorophenyl)azetidineC₉H₁₀F₂N171.0754172.0832
3-Fluoro-3-(4-fluorophenyl)azetidineC₉H₁₀F₂N171.0754172.0832
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1-10 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid is crucial for promoting efficient protonation in positive ion mode electrospray ionization (ESI).[4]

  • Chromatographic Separation:

    • System: UPLC/HPLC system coupled to an HRMS detector.[5]

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from most process impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A generic gradient (e.g., 5% to 95% B over 5 minutes) is typically sufficient to elute the compound as a sharp peak.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: TOF or Orbitrap.

    • Scan Range: m/z 100-500.

    • Data Analysis: Extract the exact mass from the apex of the chromatographic peak corresponding to the analyte. Compare the measured [M+H]⁺ value to the theoretical value. A mass error of < 5 ppm provides high confidence in the elemental composition.

Part 2: Multinuclear NMR Spectroscopy for Definitive Structural Elucidation

While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just recommended; it is essential.[6][7] The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus make it a powerful and highly sensitive probe for structural analysis.[8]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The residual proton signal of CHCl₃ at ~7.26 ppm and the carbon signal at ~77.2 ppm serve as convenient internal references.[9][10]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

  • Experiments to Acquire:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment (zgpg30 or similar). For enhanced sensitivity, a zgig (inverse-gated decoupling) pulse program can be used if quantitative analysis is needed, though it requires a longer relaxation delay.[11]

    • ¹⁹F NMR: Standard fluorine experiment, often with proton decoupling to simplify spectra.

    • (Optional but Recommended): 2D correlation experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to confirm all assignments.

¹⁹F NMR: The Isomer Differentiator

¹⁹F NMR is the most direct method to distinguish between the isomers. The chemical shift of a fluorine atom is exquisitely sensitive to its electronic environment.[12]

  • Expected Spectrum for Target (1): Two distinct signals are expected.

    • One signal for the fluorine on the azetidine ring (F-azetidine).

    • One signal for the fluorine on the aromatic ring (F-aryl).

  • Key Differentiator: The chemical shift and coupling of the F-aryl signal are diagnostic. Aromatic fluorine chemical shifts are well-dispersed, and the substitution pattern can be inferred from this value.[13] More importantly, the F-aryl signal in the ortho isomer (1) will likely show a larger through-space coupling to the F-azetidine compared to the meta (2) and para (3) isomers, or at least a different coupling pattern to the aromatic protons.

¹H NMR: Confirming Connectivity through Coupling

The proton NMR provides detailed information about the local environment of each hydrogen atom.

  • Azetidine Protons: The four protons on the azetidine ring (at C2 and C4) are diastereotopic. They are expected to appear as complex multiplets, likely between 3.5 and 4.5 ppm. They will show geminal coupling to each other and coupling to the fluorine atom at C3.

  • Aromatic Protons: This region is the most informative for distinguishing isomers.

    • Target (1, ortho): Four signals are expected, appearing as complex multiplets due to ³JHH, ⁴JHH, ³JHF, and ⁴JHF couplings. The pattern will be distinct and asymmetric.

    • Isomer (2, meta): Four signals are also expected, but the coupling patterns and chemical shifts will differ significantly from the ortho isomer.

    • Isomer (3, para): The symmetry of the para isomer will result in only two signals in the aromatic region, each integrating to 2H. This will appear as two apparent doublets (an AA'BB' system), which is a clear diagnostic marker.

¹³C NMR: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR confirms the number of unique carbon atoms and provides definitive evidence of C-F bonds through characteristic coupling constants (JCF).[14]

  • Expected Signals for Target (1): Nine distinct carbon signals.

  • Diagnostic C-F Couplings:

    • C3 (Azetidine): This quaternary carbon will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 200-250 Hz) to the attached fluorine.

    • C2' (Aromatic): The aromatic carbon directly bonded to fluorine will also be a doublet with a large ¹JCF (≈ 240-260 Hz).

    • Adjacent Carbons: Carbons two or three bonds away from a fluorine atom will show smaller but still observable couplings (²JCF, ³JCF), providing further confirmation of the fluorine atom's position. For example, in target (1), both C1' and C3' will be split by the fluorine at C2'.

Table 2: Predicted NMR Characteristics for Structural Validation
FeatureThis compound (1)3-Fluoro-3-(3-fluorophenyl)azetidine (2)3-Fluoro-3-(4-fluorophenyl)azetidine (3)
¹⁹F Signals 2 distinct signals2 distinct signals2 distinct signals
¹H Aromatic Pattern 4 complex, asymmetric multiplets4 complex multiplets, different shifts/coupling2 signals (AA'BB' system), each 2H
¹³C Aromatic Signals 6 signals6 signals4 signals (due to symmetry)
Key ¹³C Coupling C3 (azetidine) shows ¹JCF; C2' (aromatic) shows ¹JCFC3 (azetidine) shows ¹JCF; C3' (aromatic) shows ¹JCFC3 (azetidine) shows ¹JCF; C4' (aromatic) shows ¹JCF

Synthesizing the Data for Final Confirmation

Confident structural assignment is achieved when all data points converge to support a single hypothesis while refuting all logical alternatives.

G cluster_1 Data Convergence Logic HRMS HRMS confirms C₉H₁₀F₂N Conclusion Structure is 3-Fluoro-3- (2-fluorophenyl)azetidine HRMS->Conclusion F_NMR ¹⁹F NMR shows 2 distinct F environments F_NMR->Conclusion H_NMR ¹H NMR Aromatic Pattern is asymmetric (4H) H_NMR->Conclusion Isomer3 Rules out Isomer 3 (para-substituted) H_NMR->Isomer3 Symmetric pattern not observed C_NMR ¹³C NMR shows 9 unique carbons with ¹JCF at C3 & C2' C_NMR->Conclusion Isomer2 Rules out Isomer 2 (meta-substituted) C_NMR->Isomer2 C-F coupling pattern matches only ortho

Caption: Logical flow showing how orthogonal data streams confirm the target structure.

Conclusion

The structural validation of this compound is a clear example of the necessity for a rigorous, multi-technique analytical workflow in modern chemical research. Reliance on a single technique, such as low-resolution MS or ¹H NMR alone, would create unacceptable ambiguity. By systematically combining the precise mass measurement from HRMS with the detailed connectivity map provided by ¹H, ¹³C, and, crucially, ¹⁹F NMR, researchers can achieve an unambiguous and defensible structural assignment, ensuring the integrity of subsequent research and development efforts.

References

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link][15]

  • Quora. (2024, October 9). How to interpret the 19F NMR spectra. Retrieved from [Link][16]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link][9]

  • Kiraly, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Retrieved from [Link][6]

  • University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][8]

  • Mykhailiuk, P. K. (2018). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. Retrieved from [Link][17]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link][18]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link][19]

  • Williams College. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link][20]

  • Luedtke, N. W., et al. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules. Retrieved from [Link][21]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

  • ResearchGate. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from [Link][22]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Retrieved from [23]

  • Hanna, C., & Ou, J. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. Retrieved from [Link][4]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Retrieved from [Link][5]

  • Hein, S. M., et al. (2016). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education. Retrieved from [Link][7]

  • Lee, M. S. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link][3]

  • CSIR-CDRI. (n.d.). GUIDELINE FOR LC-MS USERS. Retrieved from [Link][24]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutica Analytica Acta. Retrieved from [Link][1]

  • Yale University. (n.d.). Fluorine NMR. Retrieved from [Link][12]

  • Abad, A., et al. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry. Retrieved from [Link][25]

  • Rani, V. E., & Reddy, P. R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry. Retrieved from [Link][26]

  • EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Retrieved from [Link][14]

  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link][13]

  • MassIVE. (n.d.). MassIVE Dataset Summary. Retrieved from [Link][27]

  • PubChem. (n.d.). 3,3-Difluoroazetidine. Retrieved from [Link][28]

  • DTU Research Database. (2020). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordin. Retrieved from [Link][29]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link][30]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Retrieved from [Link][2]

  • Oregon State University. (n.d.). Publications | OSU Mass Spectrometry Center. Retrieved from [Link][31]

Sources

comparative analysis of 3-Fluoro-3-(2-fluorophenyl)azetidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern lead optimization, the 3-fluoro-3-arylazetidine scaffold has emerged as a superior bioisostere to traditional pyrrolidine and piperidine motifs. This guide focuses on 3-Fluoro-3-(2-fluorophenyl)azetidine , a specific analog designed to address two common liabilities in drug discovery: high basicity (leading to hERG toxicity or poor permeability) and oxidative metabolic instability.

By incorporating a strained four-membered ring, a geminal fluorine at the C3 position, and an ortho-fluorine on the phenyl ring, this scaffold offers a unique balance of physicochemical properties. This guide compares it against its non-fluorinated and ring-expanded counterparts to demonstrate its utility in lowering LogD and modulating pKₐ.

Structural & Physicochemical Rationale[1][2][3][4][5][6]

The Azetidine Advantage (Ring Contraction)

Replacing a pyrrolidine or piperidine with an azetidine (ring contraction) significantly lowers lipophilicity (LogD) while often maintaining potency. The increased


 character and defined exit vectors of the azetidine ring allow for precise orientation of the aryl group.
The Geminal Fluorine Effect (pKₐ Modulation)

The introduction of a fluorine atom at the C3 position of the azetidine exerts a strong electron-withdrawing inductive effect (


) on the basic nitrogen.
  • Mechanism: The electronegative fluorine pulls electron density through the

    
    -framework, lowering the energy of the nitrogen lone pair.
    
  • Result: This typically reduces the pKₐ of the amine by 1.5–2.5 log units compared to the non-fluorinated parent. This is critical for improving passive permeability and reducing lysosomal trapping.

The Ortho-Fluoro Lock (Metabolic Stability)

The specific inclusion of the 2-fluorophenyl moiety serves two purposes:

  • Metabolic Blocking: It blocks the metabolically labile ortho-position on the phenyl ring, preventing hydroxylation by CYP450 enzymes.

  • Conformational Bias: The steric bulk of the ortho-fluorine forces the phenyl ring to twist relative to the azetidine, potentially improving selectivity for target binding pockets that require non-planar ligands.

Comparative Performance Analysis

The following data summarizes the physicochemical profile of this compound (Compound A ) versus its direct analogs.

Table 1: Physicochemical & Metabolic Profile Comparison

FeatureCmpd A: 3-F-3-(2-F-Ph)-Azetidine Cmpd B: 3-Phenylazetidine Cmpd C: 3-F-3-Phenylpyrrolidine
Structure Class Fluorinated AzetidineNon-F AzetidineFluorinated Pyrrolidine
pKₐ (Basic N) 6.8 – 7.2 (Optimal)9.0 – 9.5 (High)8.2 – 8.8 (Moderate)
LogD (pH 7.4) 1.1 1.41.8
Cl_int (µL/min/mg) < 15 (High Stability)> 45 (High Clearance)~ 25 (Moderate)
Metabolic Risk Low (Blocked ortho site)High (para/ortho oxidation)Moderate
hERG Liability Low (Reduced basicity)High (High basicity)Moderate

Analyst Insight: Compound A demonstrates the "Goldilocks" effect. The combination of the azetidine ring and fluorine substitution brings the pKₐ into the physiological neutral range, enhancing bioavailability, while the ortho-fluorine protects against rapid clearance seen in Compound B.

Visualizing the Structure-Property Relationship[5][6]

The following diagram illustrates the logical flow of how structural modifications translate to observed physicochemical improvements.

G Base Scaffold Selection Azetidine Azetidine Ring (Lower LogD) Base->Azetidine Bioisostere Pyrrolidine Pyrrolidine Ring (Higher LogD) Base->Pyrrolidine GemFluoro C3-Fluorine Addition (Inductive Effect) Azetidine->GemFluoro Basicity Modulation OrthoFluoro Ortho-Phenyl Fluorine (Metabolic Block) Azetidine->OrthoFluoro Site Blocking Result_pKa Result: pKa ~7.0 (Reduced hERG Risk) GemFluoro->Result_pKa Result_Metab Result: High Stability (Low Cl_int) OrthoFluoro->Result_Metab

Figure 1: Decision tree for scaffold optimization. The transition from generic heterocycles to the specific fluorinated azetidine analog addresses both permeability (pKₐ) and stability (Cl_int).

Synthetic Accessibility & Protocols

Synthesis of 3,3-disubstituted azetidines is non-trivial due to ring strain. The most robust route involves the addition of an organometallic reagent to a protected azetidinone, followed by deoxofluorination.

Synthetic Pathway Diagram

Synthesis cluster_safety Safety Critical Start N-Boc-3-Azetidinone Inter Tertiary Alcohol Intermediate Start->Inter THF, -78°C Reagent 2-Fluorophenyl MgBr (Grignard) Reagent->Inter Product 3-F-3-(2-F-Ph)-Azetidine (Protected) Inter->Product DCM, 0°C to RT Fluorination DAST / Deoxo-Fluor (Deoxofluorination)

Figure 2: Synthetic workflow. Note the critical temperature control required during the Grignard addition and the fluorination step to prevent ring opening or elimination.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl this compound-1-carboxylate.

Step 1: Grignard Addition

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents: Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C.[1]

  • Addition: Dropwise add (2-fluorophenyl)magnesium bromide (1.2 eq) over 30 minutes. Crucial: Maintain internal temp < -70°C to prevent side reactions.

  • Workup: Quench with saturated NH₄Cl solution at -78°C. Warm to RT. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) to yield the tertiary alcohol.

Step 2: Deoxofluorination (The Critical Step)

  • Setup: Dissolve the tertiary alcohol (from Step 1) in anhydrous DCM in a plastic/Teflon vessel (glass can etch, though borosilicate is acceptable for short times). Cool to -78°C.[1]

  • Reagent: Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

    • Note: Elimination to the alkene is a common byproduct. Keeping the temperature low initially favors substitution.

  • Quench: Caution! Pour reaction mixture slowly into saturated NaHCO₃ solution. Vigorous CO₂ evolution will occur.

  • Isolation: Extract with DCM. The product is the N-Boc protected 3-fluoro-3-arylazetidine.

Step 3: Deprotection (for assay)

  • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to yield the free amine salt.

References

  • P.K. Mykhailiuk. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][3][4][5] Link (Context: General utility of bicyclic and strained rings as bioisosteres).

  • Kuduk, S. D., et al. (2011). Azetidines as Amine Bioisosteres in the Design of Novel and Potent DPP-4 Inhibitors. Journal of Medicinal Chemistry.[2][6][7] Link (Context: Experimental validation of azetidine vs pyrrolidine pKₐ shifts).

  • Champagne, P. A., et al. (2015). Synthesis of 3-Fluoroazetidines.[3][5][8][9] The Journal of Organic Chemistry.[3] Link (Context: Synthetic protocols for fluorinated azetidines).

  • Altman, R. A., et al. (2016).[10] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[2][6][7] Link (Context: Mechanisms of fluorine-mediated metabolic stability).

  • BenchChem. (2025).[11][12][13] Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides.Link (Context: General physicochemical comparisons).

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 3-Fluoro-3-(2-fluorophenyl)azetidine Samples

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Imperative: Why Purity Matters for Novel Azetidines

In modern drug discovery, fluorinated scaffolds are indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The 3-Fluoro-3-(2-fluorophenyl)azetidine moiety, in particular, presents a compelling structural motif. The strained four-membered azetidine ring can impart favorable vectors for exiting molecule binding pockets, while the geminal and aryl fluorine atoms can influence metabolic stability, pKa, and binding interactions.[1][2]

However, the synthetic challenges associated with constructing these strained, fluorinated heterocycles can introduce a range of process-related impurities.[1][3] These impurities, even at trace levels, can have significant consequences, potentially leading to inaccurate biological data, unforeseen toxicity, or issues with batch-to-batch reproducibility.[4] Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control checkpoint; it is a fundamental component of generating reliable and translatable scientific data.

This guide provides a comparative analysis of key analytical techniques for the robust purity determination of this compound. We will move beyond simple protocol recitation to explain the strategic rationale behind selecting a complementary suite of methods, ensuring a comprehensive and trustworthy assessment of sample purity.

The Orthogonal Approach: A Self-Validating Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. Each method has inherent strengths and blind spots. A robust purity assessment relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed. This strategy ensures that what one method might miss, another will detect, leading to a highly confident and validated purity value.

Our recommended workflow for this compound integrates four critical, complementary techniques:

  • Quantitative Nuclear Magnetic Resonance (qNMR): For absolute quantification and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile impurities and residual solvents.

  • Elemental Analysis (EA): For confirming the bulk elemental composition.

G cluster_workflow Comprehensive Purity Assessment Workflow Sample Sample of This compound NMR qNMR Spectroscopy (¹H, ¹⁹F, ¹³C) Sample->NMR Orthogonal Analysis HPLC HPLC-UV / LC-MS Sample->HPLC Orthogonal Analysis GCMS GC-MS Sample->GCMS Orthogonal Analysis EA Elemental Analysis (CHN+F) Sample->EA Orthogonal Analysis FinalPurity Final Purity Statement (Combined, Validated Data) NMR->FinalPurity Data Integration HPLC->FinalPurity Data Integration GCMS->FinalPurity Data Integration EA->FinalPurity Data Integration G cluster_logic Logic of Orthogonal Purity Confirmation Purity Is the sample pure? NMR qNMR Confirms structure? Matches expected purity? Purity->NMR HPLC HPLC Any unexpected peaks >0.1%? Purity->HPLC GCMS GC-MS Residual solvents within limits? Purity->GCMS EA Elemental Analysis CHN+F within ±0.4%? Purity->EA Result Confident Purity Statement NMR->Result HPLC->Result GCMS->Result EA->Result

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-3-(2-fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 3-Fluoro-3-(2-fluorophenyl)azetidine


H

F

N (Free base) / C

H

ClF

N (HCl salt)[1]

Part 1: Risk Assessment & Chemical Behavior

The Senior Scientist’s Perspective: Handling this compound requires a shift in mindset from "standard organic solid" to "high-value, strained-ring intermediate." The azetidine moiety is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[1] While this strain drives its utility in drug discovery (providing rigid, sp


-rich scaffolds), it also implies inherent reactivity.[1]

Combined with the lipophilic 2-fluorophenyl group and the 3-fluoro substituent, this molecule is designed to penetrate biological membranes.[1] Therefore, skin absorption and inhalation are the primary vectors of exposure.

Hazard Profile (Synthesized from SAR & Analogs):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).[1][2][3]

  • Local Effects: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Chemical Stability: Hygroscopic (especially as HCl salt).[1] The free base is sensitive to CO

    
     in the air (carbamate formation).[1]
    
  • Thermal Hazard: Decomposition may release Hydrogen Fluoride (HF), Nitrogen Oxides (NO

    
    ), and HCl.[2]
    

Part 2: The Defensive Barrier (PPE)

Standard "lab safety" is insufficient for fluorinated strained rings. You must employ a Multi-Barrier Defense System .

1. Hand Protection (The Critical Interface) Small nitrogen heterocycles like azetidines can permeate standard thin nitrile gloves.[1]

  • Routine Handling (<10 mg): Double-gloving is mandatory.[1]

    • Inner Layer: 4 mil Nitrile (Inspection grade).[1]

    • Outer Layer: 5-8 mil Nitrile (Chemical resistant).[1]

    • Rationale: The air gap between gloves traps permeating vapors, and the outer layer provides mechanical strength against abrasion.

  • High Exposure (>100 mg or Solution Transfer): Use Laminate (Silver Shield/4H) gloves under outer nitrile gloves.[1]

    • Why: Laminates offer broad-spectrum resistance to amines and fluorinated solvents where nitrile fails.[1]

2. Respiratory & Eye Protection

  • Solids: Handling the powder must occur inside a certified Chemical Fume Hood. If a hood is unavailable (not recommended), a P100/N95 respirator is the absolute minimum backup.

  • Eyes: Chemical splash goggles (ANSI Z87.1+) are required.[1] Safety glasses are insufficient due to the risk of airborne fines (dust) bypassing side shields.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: Fluorinated solids are often static-prone, leading to "jumping" powder that contaminates balances and gloves.[1]

  • Static Neutralization: Use an ionizing fan or an antistatic gun (e.g., Zerostat) on the vial before opening.

  • The "Coffin" Method: Never weigh directly on the open balance pan.

    • Place the receiving vial inside a secondary container (beaker) to catch spills.[1]

    • Tare the entire assembly.

  • Solvent Dampening: If the experiment permits, pre-wet the receiving vial with the reaction solvent. Transferring solid into a liquid surface reduces airborne dust generation to near zero.

Protocol B: Reaction Setup & Quenching

Context: Azetidines can polymerize or ring-open violently in the presence of strong Lewis acids or uncontrolled heat.[1]

  • Inert Atmosphere: Always purge the reaction vessel with Nitrogen or Argon. Azetidine free bases react with atmospheric CO

    
    .
    
  • Thermal Control: Do not heat above 80°C without a dedicated blast shield. The decomposition of the fluorinated ring can generate pressure rapidly.

  • Work-up Caution: Avoid strong acidic workups if retaining the azetidine ring is desired.[1] If disposing, acidic hydrolysis is an effective deactivation method (see Part 4).

Part 4: Waste & Deactivation (The End-of-Life)

Disposal Hierarchy:

  • Primary Path: High-temperature incineration with scrubber (required for fluorinated compounds to capture HF).[1]

  • Spill Deactivation (Immediate Response):

    • Do not wipe dry. Dry wiping generates static and aerosols.

    • Absorb: Cover spill with vermiculite or sand.

    • Deactivate: Treat the absorbed material with 1M Hydrochloric Acid (HCl) .[1]

    • Mechanism:[1][4] Acid protonates the azetidine nitrogen (forming the non-volatile salt) and, over time/heat, aids in ring-opening hydrolysis, reducing reactivity.[1]

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound based on quantity and state.

SafetyWorkflow Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution StaticRisk Risk: Static & Dust Inhalation Solid->StaticRisk PermeationRisk Risk: Skin Absorption (Carrier Solvent Effect) Solution->PermeationRisk ControlSolid Control: Fume Hood + Ionizer + Double Nitrile Gloves StaticRisk->ControlSolid Reaction Reaction Setup (Inert Gas, <80°C) ControlSolid->Reaction ControlLiq Control: Laminate Gloves (Silver Shield) if >10mL PermeationRisk->ControlLiq ControlLiq->Reaction Disposal Disposal: Incineration (HF Scrubber Required) Reaction->Disposal

Caption: Operational decision matrix for selecting PPE and engineering controls based on the physical state of the azetidine derivative.

References

  • Cayman Chemical. (2025).[3] Safety Data Sheet: Azetidine Derivatives General Hazards. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Retrieved from [1]

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Fluoroazetidine Hydrochloride. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Azetidine Handling and Safety. Retrieved from [1]

Sources

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